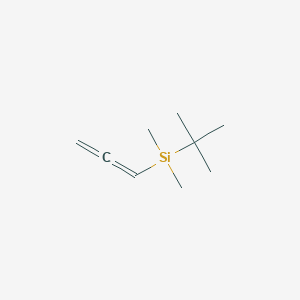
(tert-Butyldimethylsilyl)allene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(tert-Butyldimethylsilyl)allene, also known as this compound, is a useful research compound. Its molecular formula is C9H18Si and its molecular weight is 154.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1.1. Synthesis of Chiral Compounds
TBS-allene is instrumental in the synthesis of chiral compounds, particularly axially chiral α-allenols. Researchers have reported a highly efficient and enantioselective synthesis yielding 96-99% enantiomeric excess (ee) from TBS-protected precursors . This high level of enantioselectivity is crucial for pharmaceutical applications where chirality can affect drug efficacy.
1.2. Use as a Protecting Group
The tert-butyldimethylsilyl (TBS) group is widely recognized for its stability and effectiveness as a protecting group for alcohols and amines during multi-step syntheses. The TBS group allows for selective reactions while protecting sensitive functional groups, facilitating complex organic transformations . For instance, the TBS group can be removed under mild conditions, allowing for the subsequent formation of desired products without degradation of other functional groups.
Materials Science
TBS-allene is also utilized in materials science for developing advanced materials with enhanced properties. Its incorporation into polymer matrices has been shown to improve mechanical strength and thermal stability, making it suitable for various industrial applications .
3.1. Asymmetric Synthesis
A notable case study involves the asymmetric synthesis of diplobifuranylone B, where TBS-allene was used as a key intermediate. The synthesis was achieved in a total of 10 steps with an overall yield of 15.8%. The use of TBS protection allowed for selective reactions that were critical to the success of the synthetic route .
| Step | Reaction Type | Yield (%) | Comments |
|---|---|---|---|
| 1 | TBS protection | 78 | Initial protection of alcohol |
| 2 | Nucleophilic addition | 70 | Formation of propargylic alcohol |
| 3 | Final product formation | 15.8 | Completion of synthesis |
3.2. Hydrocyanation Reactions
In another study, TBS-allene was employed in nickel-catalyzed hydrocyanation reactions, demonstrating its versatility in forming carbon-carbon bonds under mild conditions . This application underscores its potential in synthesizing valuable intermediates for further transformations.
Propriétés
Numéro CAS |
176545-76-9 |
|---|---|
Formule moléculaire |
C9H18Si |
Poids moléculaire |
154.32 g/mol |
InChI |
InChI=1S/C9H18Si/c1-7-8-10(5,6)9(2,3)4/h8H,1H2,2-6H3 |
Clé InChI |
ZCPOUZASMFARBY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)C=C=C |
SMILES canonique |
CC(C)(C)[Si](C)(C)C=C=C |
Synonymes |
(t-Butyldimethylsilyl)allene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















